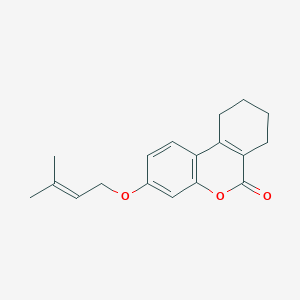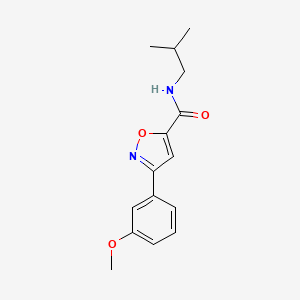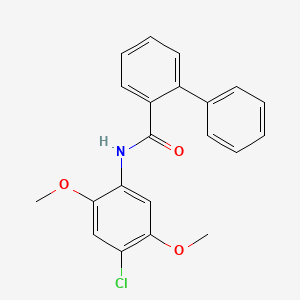
3-((3-Methyl-2-butenyl)oxy)-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one
Vue d'ensemble
Description
3-((3-Methyl-2-butenyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one is a complex organic compound belonging to the class of chromenones This compound is characterized by its unique structure, which includes a benzochromenone core with a 3-methyl-2-butenyl ether substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Methyl-2-butenyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one typically involves the following steps:
Formation of the Benzochromenone Core: The benzochromenone core can be synthesized through a series of condensation reactions involving appropriate starting materials such as salicylaldehyde and acetophenone derivatives.
Introduction of the 3-Methyl-2-butenyl Ether Group: The 3-methyl-2-butenyl ether group is introduced through an etherification reaction. This step involves the reaction of the benzochromenone core with 3-methyl-2-buten-1-ol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-((3-Methyl-2-butenyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted benzochromenone derivatives.
Applications De Recherche Scientifique
3-((3-Methyl-2-butenyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-((3-Methyl-2-butenyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-3-((3-Methyl-2-butenyl)oxy)-6H-benzo©chromen-6-one
- 3-((3-Methyl-2-butenyl)oxy)-6H-benzo©chromen-6-one
Uniqueness
3-((3-Methyl-2-butenyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one is unique due to its tetrahydrobenzochromenone core, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific substitution pattern and structural features make it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
3-(3-methylbut-2-enoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-12(2)9-10-20-13-7-8-15-14-5-3-4-6-16(14)18(19)21-17(15)11-13/h7-9,11H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAMGYUWENXPTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B4817688.png)

![N-[3-(2-pyrimidinyloxy)benzyl]ethanamine hydrochloride](/img/structure/B4817698.png)
![N~1~-[2-(1H-indol-3-yl)-1-methylethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B4817703.png)
![2-[(12,12-dimethyl-3-oxo-4-phenyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-pyridin-2-ylacetamide](/img/structure/B4817711.png)
![4-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4817735.png)
![2-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B4817738.png)
![(5Z)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4817744.png)

![isopropyl 4-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4817752.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B4817768.png)
![(Z)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(2-ETHOXYPHENYL)-2-PROPENAMIDE](/img/structure/B4817778.png)
![{[5-oxo-4-(2-phenylethyl)-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}acetic acid](/img/structure/B4817782.png)
